2-(((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)benzonitrile
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Overview
Description
2-(((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)benzonitrile is an organic compound that features a benzonitrile group linked to an indanone moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)benzonitrile typically involves the following steps:
Formation of the Indanone Moiety: The indanone moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Etherification: The indanone derivative is then reacted with a benzonitrile derivative in the presence of a base such as potassium carbonate to form the ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The benzonitrile and indanone moieties can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
2-(((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)benzonitrile has several scientific research applications:
Organic Electronics: The compound can be used as a building block for the synthesis of organic semiconductors and other materials used in organic electronic devices.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.
Material Science: The compound can be used in the development of new materials with unique properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 2-(((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-(((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2-(((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)benzamide: Similar structure but with an amide group instead of a nitrile group.
Uniqueness
2-(((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)benzonitrile is unique due to the presence of both the indanone and benzonitrile moieties, which confer distinct chemical and physical properties. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
2-[(3-oxo-1,2-dihydroinden-5-yl)oxymethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c18-10-13-3-1-2-4-14(13)11-20-15-7-5-12-6-8-17(19)16(12)9-15/h1-5,7,9H,6,8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYNEBWWEUVWQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)OCC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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